Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a trifluoroacetyl group, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include trifluoroacetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other heteroatoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-BENZODIOXOL-5-YLMETHYL)-5-ETHYL-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}PYRIMIDIN-4(3H)-ONE
- 2-{[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a benzodioxole moiety, a trifluoroacetyl group, and a benzothiophene core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15F3N2O6S2 |
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Molecular Weight |
512.5 g/mol |
IUPAC Name |
methyl 6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H15F3N2O6S2/c1-30-19(28)18-17(26-20(29)21(22,23)24)12-4-3-11(7-15(12)34-18)33-8-16(27)25-10-2-5-13-14(6-10)32-9-31-13/h2-7H,8-9H2,1H3,(H,25,27)(H,26,29) |
InChI Key |
ABVKNCXIPTZTNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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